molecular formula C7H9F2N3O2S B13468986 5-difluoromethanesulfonyl-N,N-dimethylpyrimidin-2-amine

5-difluoromethanesulfonyl-N,N-dimethylpyrimidin-2-amine

Cat. No.: B13468986
M. Wt: 237.23 g/mol
InChI Key: SXPBZTLUNKFKIM-UHFFFAOYSA-N
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Description

5-difluoromethanesulfonyl-N,N-dimethylpyrimidin-2-amine is a chemical compound with the molecular formula C7H9F2N3O2S It is characterized by the presence of a difluoromethanesulfonyl group attached to a pyrimidine ring, which is further substituted with a dimethylamino group

Preparation Methods

The synthesis of 5-difluoromethanesulfonyl-N,N-dimethylpyrimidin-2-amine typically involves the introduction of the difluoromethanesulfonyl group onto a pyrimidine ring. One common method is through the reaction of a suitable pyrimidine precursor with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield.

Chemical Reactions Analysis

5-difluoromethanesulfonyl-N,N-dimethylpyrimidin-2-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-difluoromethanesulfonyl-N,N-dimethylpyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-difluoromethanesulfonyl-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The difluoromethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, making the compound useful in the study of enzyme function and inhibition .

Comparison with Similar Compounds

Similar compounds to 5-difluoromethanesulfonyl-N,N-dimethylpyrimidin-2-amine include other pyrimidine derivatives with different substituents. For example:

Properties

Molecular Formula

C7H9F2N3O2S

Molecular Weight

237.23 g/mol

IUPAC Name

5-(difluoromethylsulfonyl)-N,N-dimethylpyrimidin-2-amine

InChI

InChI=1S/C7H9F2N3O2S/c1-12(2)7-10-3-5(4-11-7)15(13,14)6(8)9/h3-4,6H,1-2H3

InChI Key

SXPBZTLUNKFKIM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=N1)S(=O)(=O)C(F)F

Origin of Product

United States

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